1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate

Catalog No.
S3357799
CAS No.
657414-80-7
M.F
C9H15F3N2O6S2
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Sulfobutyl-3-methylimidazolium trifluoromethansu...

CAS Number

657414-80-7

Product Name

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate

IUPAC Name

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate

Molecular Formula

C9H15F3N2O6S2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C8H14N2O3S.CHF3O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;2-1(3,4)8(5,6)7/h5-6,8H,2-4,7H2,1H3;(H,5,6,7)

InChI Key

IIKVGQCZBHDHGV-UHFFFAOYSA-N

SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]

Solvent for Biomass Conversion

SMTf's ability to dissolve biomass effectively makes it a promising solvent for research on biomass conversion into biofuels and other valuable products. Studies have shown that SMTf can dissolve cellulose, a major component of biomass, and promote the activity of enzymes that break down cellulose into fermentable sugars []. This research can contribute to the development of more sustainable and efficient biofuel production processes.

Organic Synthesis Applications

SMTf's stability, tunable properties, and ability to act as a catalyst or catalyst support make it valuable for research in organic synthesis. For example, research has explored using SMTf in reactions like Diels-Alder cycloadditions and metathesis reactions, finding it to be an effective and reusable reaction medium [, ]. This research can lead to the development of more efficient and environmentally friendly methods for synthesizing organic compounds.

Electrochemical Applications

SMTf's ionic conductivity and electrochemical stability make it a potential material for research in various electrochemical applications. For instance, research has investigated using SMTf in fuel cells and as an electrolyte for supercapacitors [, ]. This research can contribute to the development of more efficient and durable energy storage devices.

1-Sulfobutyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid characterized by its unique structure and properties. It has the molecular formula C9H15F3N2O6S2C_9H_{15}F_3N_2O_6S_2 and a molecular weight of approximately 368.35 g/mol. This compound features a sulfonium cation derived from 3-methylimidazole and a trifluoromethanesulfonate anion, contributing to its ionic nature and solubility in various solvents. Its structure allows for significant interactions with polar and non-polar substances, making it versatile in various applications .

: Its ability to dissolve a wide range of compounds makes it useful in organic synthesis.
  • Electrolyte in Batteries: Due to its ionic conductivity, it is explored as a potential electrolyte in lithium-ion batteries.
  • Biological Research: Its antimicrobial properties make it suitable for developing new antimicrobial agents .
  • Research indicates that 1-sulfobutyl-3-methylimidazolium trifluoromethanesulfonate exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for applications in pharmaceuticals and biocides. Additionally, its ionic nature allows for interactions with biological membranes, which may affect cellular processes .

    The synthesis of 1-sulfobutyl-3-methylimidazolium trifluoromethanesulfonate typically involves:

    • Starting Materials: 3-methylimidazole and butanesulfonic acid are used as precursors.
    • Reaction Conditions: The reaction is usually carried out under controlled temperatures in a solvent such as acetonitrile.
    • Purification: After synthesis, the product is purified through recrystallization or chromatography techniques to obtain high purity .

    Interaction studies have demonstrated that 1-sulfobutyl-3-methylimidazolium trifluoromethanesulfonate can interact with various biomolecules, including proteins and nucleic acids. These interactions can alter the structural dynamics of biomolecules, influencing enzymatic activity and gene expression. Studies suggest that its ionic nature facilitates these interactions, making it a valuable tool in biochemical research .

    1-Sulfobutyl-3-methylimidazolium trifluoromethanesulfonate shares similarities with several other ionic liquids, notably:

    Compound NameMolecular FormulaUnique Features
    1-Butyl-3-methylimidazolium trifluoromethanesulfonateC8H14F3N2O6SC_8H_{14}F_3N_2O_6SLacks the sulfonic group; different solvation properties
    1-Octyl-3-methylimidazolium chlorideC12H22ClN2C_{12}H_{22}ClN_2Chloride anion; more hydrophobic
    1-Hexyl-3-methylimidazolium tetrafluoroborateC10H18BF4N2C_{10}H_{18}BF_4N_2Tetrafluoroborate anion; used in electrochemical applications

    The uniqueness of 1-sulfobutyl-3-methylimidazolium trifluoromethanesulfonate lies in its sulfonic acid functional group, which enhances its solubility and biological activity compared to other imidazolium-based ionic liquids .

    Dates

    Modify: 2023-08-19

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